Desmethylsertraline, also known as N-desmethylsertraline, is a significant metabolite of the selective serotonin reuptake inhibitor sertraline. This compound is primarily studied in the context of pharmacology and toxicology due to its role in the metabolism of sertraline, which is widely used as an antidepressant. Desmethylsertraline exhibits a notably lower potency in inhibiting serotonin reuptake compared to its parent compound, sertraline, with estimates indicating it has 10- to 20-fold less potency at blocking serotonin transporters in vitro .
Desmethylsertraline is classified under the category of antidepressants, specifically as a secondary amine derivative. It is produced endogenously as a result of the metabolic conversion of sertraline through N-demethylation, primarily by cytochrome P450 enzymes in the liver . The compound can also be synthesized in laboratories for research purposes.
The synthesis of desmethylsertraline typically involves the N-demethylation of sertraline. Various methods have been reported for this transformation, including:
A notable patent outlines a method for preparing desmethylsertraline from sertraline or its salts, emphasizing the efficiency and yield of the process .
Desmethylsertraline participates in various chemical reactions, primarily involving further modifications or interactions with biological targets. Key reactions include:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly used to quantify desmethylsertraline in biological samples, demonstrating its stability and reactivity under analytical conditions .
The mechanism of action of desmethylsertraline is primarily linked to its reduced ability to inhibit serotonin reuptake compared to sertraline. In vivo studies indicate that desmethylsertraline does not significantly elevate extracellular serotonin levels or inhibit serotonin neuron firing at doses much higher than those effective for sertraline . This suggests that while desmethylsertraline is a metabolite of clinical interest, it does not contribute meaningfully to the therapeutic effects associated with sertraline.
Desmethylsertraline exhibits several key physical and chemical properties:
These properties are crucial for its analytical detection and formulation in pharmaceutical applications.
Desmethylsertraline serves as an important marker in pharmacokinetic studies related to sertraline therapy. Its quantification helps in understanding drug metabolism, efficacy, and safety profiles. Additionally, desmethylsertraline is utilized in research exploring:
Desmethylsertraline (DMS), systematically named (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a primary amine metabolite derived from the antidepressant sertraline. Its molecular formula is C₁₆H₁₅Cl₂N, with a molar mass of 292.20 g/mol [1] [7]. The compound features two chiral centers, exclusively adopting the cis-(1S,4S) configuration, mirroring the stereochemistry of its parent drug [3] [6]. This stereospecificity is critical for its biochemical interactions, as inversion at either center significantly reduces pharmacological activity.
Structurally, DMS lacks the N-methyl group of sertraline, resulting in a hydrogen substitution at the amine moiety. The molecule comprises a dichlorophenyl ring tethered to a partially saturated naphthalene system, with the amine group positioned at the C1 position of the decalin scaffold. X-ray crystallography confirms that the cis ring fusion forces the dichlorophenyl and amine groups into a diequatorial orientation, optimizing receptor binding [3].
Property | Value | Source |
---|---|---|
CAS Registry Number | 87857-41-8 | [7] |
PubChem CID | 114743 | [1] |
IUPAC Name | (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | [3] |
SMILES Notation | [H][C@]1(N)CCC@@(C₂=CC(Cl)=C(Cl)C=C₂)C₂=CC=CC=C₁₂ | [7] |
Metabolic Pathway
DMS is predominantly formed in humans via hepatic N-demethylation of sertraline, catalyzed by cytochrome P450 (CYP) enzymes. This biotransformation involves oxidative cleavage of sertraline’s methylamine group to yield formaldehyde and the primary amine DMS [2] [5]. Kinetic studies identify CYP2B6 as the primary contributor (∼35% of clearance), with CYP3A4, CYP2C19, CYP2C9, and CYP2D6 playing secondary roles [2] [8]. The reaction exhibits concentration-dependent kinetics: at therapeutic sertraline levels (<100 nM), CYP2D6 and CYP2B6 dominate, whereas higher concentrations engage CYP3A4 and CYP2C9 [2].
Enzyme | Contribution to Metabolism | Inhibiting Agents | Inducing Agents |
---|---|---|---|
CYP2B6 | 25–35% | Clopidogrel | Rifampin |
CYP3A4 | 20–30% | Ketoconazole | Carbamazepine |
CYP2C19 | 15–25% | Esomeprazole | Rifampin |
CYP2D6 | 10–20% | Quinidine | None |
Synthetic Routes
Chemical synthesis of DMS employs two principal strategies:
Lipophilicity and Solubility
DMS exhibits high lipophilicity, with an experimental logPₒcₜ (octanol/water partition coefficient) of 4.30 ± 0.01 for its neutral form—identical to sertraline [4]. This property facilitates blood-brain barrier penetration, though its active transport via P-glycoprotein (ABCB1) limits CNS accumulation [7]. As a base, DMS has a pKₐ of 9.16 ± 0.02, rendering it predominantly protonated (+1 charge) at physiological pH (7.4) [4]. Consequently, its water solubility is pH-dependent:
Stability and Degradation
DMS demonstrates stability in plasma and buffered solutions (pH 3–8) under ambient light. However, it undergoes photodegradation under UV exposure (λ > 300 nm) via dechlorination and oxidative pathways [4]. Storage recommendations include light-protected containers at 4°C to prevent decomposition. The molecule’s zero ΔlogP (logPₒcₜ − logPₐₗₖₐₙₑ) indicates minimal polar surface area, explaining its passive diffusion through lipid membranes without hydrogen-bonding limitations [4].
Property | Value | Method |
---|---|---|
logPₒcₜ | 4.30 ± 0.01 | Shake-flask/potentiometric |
pKₐ | 9.16 ± 0.02 | Yasuda-Shedlovsky extrapolation |
Water Solubility (free base) | 0.002 mg/mL | Saturation shake-flask |
Water Solubility (HCl salt) | 4.24 ± 0.02 mg/mL | Saturation shake-flask |
Protein Binding | >98% | Equilibrium dialysis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7